molecular formula C20H15N3O3 B11628026 4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11628026
M. Wt: 345.4 g/mol
InChI Key: SEQHVJYHFBXFJF-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a benzoxazole ring and a pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to therapeutic effects. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[2-(thiophen-2-yl)-1,3-benzoxazol-5-yl]benzamide
  • 4-methoxy-N-[2-(imidazo[1,2-a]pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
  • 4-methoxy-N-[2-(pyrazine-2-yl)-1,3-benzoxazol-5-yl]benzamide

Uniqueness

4-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy group enhances its solubility and potential for derivatization, while the pyridine and benzoxazole rings provide sites for interaction with biological targets .

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

4-methoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C20H15N3O3/c1-25-16-7-4-13(5-8-16)19(24)22-15-6-9-18-17(11-15)23-20(26-18)14-3-2-10-21-12-14/h2-12H,1H3,(H,22,24)

InChI Key

SEQHVJYHFBXFJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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